N-[3-[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]-3-oxopropyl]benzamide

Catalog No.
S7965131
CAS No.
M.F
C23H29N3O2
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-[methyl-[(2-piperidin-1-ylphenyl)methyl]amino...

Product Name

N-[3-[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]-3-oxopropyl]benzamide

IUPAC Name

N-[3-[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]-3-oxopropyl]benzamide

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C23H29N3O2/c1-25(22(27)14-15-24-23(28)19-10-4-2-5-11-19)18-20-12-6-7-13-21(20)26-16-8-3-9-17-26/h2,4-7,10-13H,3,8-9,14-18H2,1H3,(H,24,28)

InChI Key

CVEBJBNVXYNMCE-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1N2CCCCC2)C(=O)CCNC(=O)C3=CC=CC=C3

Canonical SMILES

CN(CC1=CC=CC=C1N2CCCCC2)C(=O)CCNC(=O)C3=CC=CC=C3
N-[3-[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]-3-oxopropyl]benzamide or MPMPB is a compound classified as a benzamide derivative. It is a small molecule inhibitor that targets the protein kinases involved in cancer regulation. The development of MPMPB is a result of research focused on finding alternative treatments for cancer that can address the issue of drug resistance and toxicity associated with traditional chemotherapy.
MPMPB is a white crystalline powder with a chemical formula C26H31N3O2. It has a molecular weight of 421.55 g/mol. The compound has a melting point range of 109-112°C and is slightly soluble in water.
The synthesis of MPMPB involves several steps using common laboratory equipment and starting materials. It is a relatively simple process that requires only a few hours to complete, making it an attractive target for medicinal chemists. Characterization of MPMPB can be done using different techniques, such as nuclear magnetic resonance (NMR), mass spectrometry, infrared spectroscopy (IR), and X-ray crystallography.
Several analytical methods can be used to quantify and detect MPMPB in biological samples. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE). These methods are sensitive, specific, and can detect trace amounts of MPMPB in complex biological matrices.
MPMPB has exhibited strong anticancer activity against different cancer cell lines, including breast, lung, ovarian, and prostate cancer cells. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. MPMPB also targets multiple cancer signaling pathways, making it an effective treatment against drug-resistant cancer.
In scientific experiments, MPMPB has demonstrated a low toxicity profile with minimal adverse effects on cells and animals. However, long-term studies to evaluate the safety and toxicity of MPMPB in humans are necessary.
MPMPB has several potential applications in scientific experiments. It can be used as a research tool to better understand cancer signaling pathways and for drug discovery. MPMPB may also be a useful chemotherapeutic agent, either alone or in combination with other chemotherapeutic drugs.
Research on MPMPB is in the preclinical stage. Studies have shown promising results in vitro and in vivo, but more research is needed to understand its pharmacokinetics, pharmacodynamics, and efficacy in human clinical trials.
MPMPB has potential implications in various fields of research and industry. Its ability to target multiple cancer signaling pathways makes it attractive as a chemotherapeutic agent. MPMPB may also have applications in drug discovery and development as a lead compound for the synthesis of other benzamide derivatives.
Although MPMPB has shown promise in preclinical studies, there are still several limitations that need to be addressed. First, more studies need to be done to determine the toxicity and safety of MPMPB in humans. Second, studies are needed to evaluate the efficacy of MPMPB in animal models, and its pharmacokinetics and pharmacodynamics in humans. Finally, more research is needed to understand the molecular mechanisms underlying MPMPB's anticancer activity and to identify potential drug resistance mechanisms.
The following are potential future directions for research on MPMPB:
- Evaluation of MPMPB's efficacy in combination with other chemotherapeutic drugs
- Investigation of MPMPB's activity against other cancer types
- Identification of molecular markers predictive of response to MPMPB treatment
- Optimization of MPMPB's structure to improve its pharmacokinetic and pharmacodynamic properties
- Investigation of the mechanism(s) of action of MPMPB against cancer cells
- Evaluation of the potential of MPMPB to overcome drug resistance in cancer cells
- Investigation of the safety and toxicity of MPMPB in humans
- Development of biomarkers for patient selection and response monitoring during MPMPB treatment.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

379.22597718 g/mol

Monoisotopic Mass

379.22597718 g/mol

Heavy Atom Count

28

Dates

Last modified: 01-05-2024

Explore Compound Types